molecular formula C8H7ClF2O3S B1407773 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride CAS No. 1706439-10-2

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride

Cat. No.: B1407773
CAS No.: 1706439-10-2
M. Wt: 256.65 g/mol
InChI Key: PMOSAZVHCWSWQB-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride typically involves the reaction of 3-ethoxy-2,4-difluorobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The general reaction scheme is as follows:

C8H7F2O3S (sulfonic acid)+SOCl2C8H7ClF2O3S (sulfonyl chloride)+SO2+HCl\text{C8H7F2O3S (sulfonic acid)} + \text{SOCl2} \rightarrow \text{C8H7ClF2O3S (sulfonyl chloride)} + \text{SO2} + \text{HCl} C8H7F2O3S (sulfonic acid)+SOCl2→C8H7ClF2O3S (sulfonyl chloride)+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex organic molecules and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for the formation of a wider range of derivatives compared to its analogs. This makes it particularly valuable in pharmaceutical synthesis and material science .

Biological Activity

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a sulfonyl chloride derivative with significant potential in medicinal chemistry. The compound's unique structure, characterized by the presence of an ethoxy group and difluorine substitutions on the benzene ring, suggests a range of biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClF₂O₃S. The compound features:

  • Sulfonyl group : Enhances reactivity and potential for biological interactions.
  • Difluorine substitution : May influence lipophilicity and interaction with biological targets.
  • Ethoxy group : Potentially modulates the compound's solubility and permeability.

Anticancer Properties

The anticancer potential of sulfonamide derivatives has been a focus of recent studies. For example, compounds derived from 2,4-difluorobenzenesulfonyl chloride have been shown to inhibit PI3K/AKT/mTOR signaling pathways in cancer cells. In vitro studies demonstrated that certain derivatives could induce apoptosis in HCT-116 colorectal cancer cells by blocking AKT phosphorylation .

CompoundCell LineIC50 (μM)
Sulfonamide Derivative AMCF-7 (breast cancer)0.39 ± 0.08
Sulfonamide Derivative BHCT-116 (colon cancer)0.15 ± 0.04

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
  • Signal Pathway Modulation : Compounds derived from this sulfonyl chloride may interfere with critical signaling pathways such as PI3K/AKT/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The exact mechanisms remain to be fully elucidated; however, similar compounds often disrupt bacterial cell wall synthesis or protein function.

Case Studies

Recent studies have highlighted the therapeutic potential of sulfonamide derivatives:

  • A study on a series of sulfonamides derived from 2,4-difluorobenzenesulfonyl chloride demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Another investigation explored the antimicrobial efficacy of these compounds against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings .

Properties

IUPAC Name

3-ethoxy-2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-8-5(10)3-4-6(7(8)11)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOSAZVHCWSWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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